molecular formula C16H19N3O3S B276110 ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate

ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate

Cat. No. B276110
M. Wt: 333.4 g/mol
InChI Key: RLYLJYLUSDUWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate, also known as EMD 57283, is a small-molecule inhibitor of protein kinase CK2. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

Ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 is a selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a key role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 disrupts these cellular processes, leading to the inhibition of cancer cell growth, the suppression of inflammation, and the protection of neurons from degeneration.
Biochemical and Physiological Effects
ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 inhibits cell proliferation and induces apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 suppresses the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neurons, ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 protects against oxidative stress and neuroinflammation, leading to the protection of neurons from degeneration.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 has several advantages and limitations for lab experiments. One advantage is its high selectivity for CK2, which allows for the specific targeting of this kinase in different cell types and animal models. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders. One limitation is its low solubility in water, which requires the use of organic solvents for its administration in vitro and in vivo. Another limitation is its potential toxicity at high doses, which requires careful dose optimization for its use in different experimental settings.

Future Directions

There are several future directions for the study of ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283. One direction is the further elucidation of its mechanism of action, including the identification of its downstream targets and the characterization of its effects on different cellular processes. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties, including its solubility, stability, and toxicity profiles, for its potential clinical use. Additionally, the development of novel derivatives and analogs of ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 may lead to the discovery of more potent and selective CK2 inhibitors with improved therapeutic efficacy.

Synthesis Methods

The synthesis of ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 involves a multi-step process that includes the preparation of intermediates and the final coupling reaction. The first intermediate is 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid, which is prepared by reacting 2-amino-4-morpholinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid with thionyl chloride. The second intermediate is ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate, which is prepared by reacting the first intermediate with ethyl chloroformate. The final coupling reaction involves the reaction of the second intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of triethylamine.

Scientific Research Applications

Ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate 57283 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 12-morpholin-4-yl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene-3-carboxylate

InChI

InChI=1S/C16H19N3O3S/c1-2-22-16(20)10-3-4-11-12(10)13-14(17-9-18-15(13)23-11)19-5-7-21-8-6-19/h9-10H,2-8H2,1H3

InChI Key

RLYLJYLUSDUWES-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCC2=C1C3=C(N=CN=C3S2)N4CCOCC4

Canonical SMILES

CCOC(=O)C1CCC2=C1C3=C(N=CN=C3S2)N4CCOCC4

Origin of Product

United States

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